![molecular formula C13H20N4O4 B597809 7-tert-butyl 3-ethyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-3,7(8H)-dicarboxylate CAS No. 1215852-11-1](/img/structure/B597809.png)

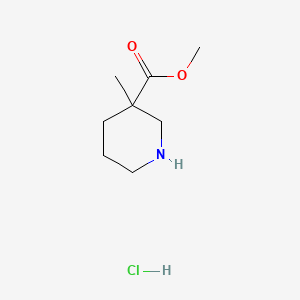

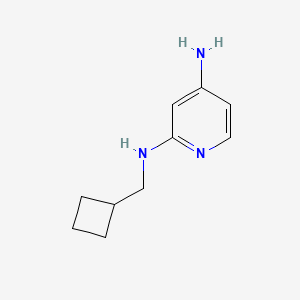

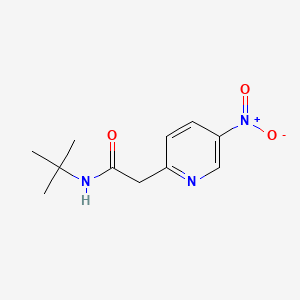

7-tert-butyl 3-ethyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-3,7(8H)-dicarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-tert-butyl 3-ethyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-3,7(8H)-dicarboxylate is a useful research compound. Its molecular formula is C13H20N4O4 and its molecular weight is 296.327. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Triazole-containing hybrids have shown promising broad-spectrum antibacterial activity against various clinically significant organisms, including drug-resistant forms. The bioisostere of amides, esters, and carboxylic acids—1,2,3-triazole and 1,2,4-triazole—are potent inhibitors of enzymes essential for bacterial survival, such as DNA gyrase and topoisomerase IV. These findings suggest potential applications in developing novel anti-bacterial agents to combat antibiotic resistance (Li & Zhang, 2021).

Energetic Materials

High-nitrogen azine energetic compounds, including pyrazine derivatives, have been researched for their applications in propellants, explosives, and gas generators. These studies emphasize the compounds' ability to improve burning rates, reduce sensitivity, enhance detonation performance, and increase gas content, highlighting their broad application prospects in energetic materials (Yongjin & Shuhong, 2019).

Synthesis and Catalysis

The diversity of heterocyclic N-oxide molecules, including those synthesized from pyrazine, has been highlighted for their potential in organic synthesis, catalysis, and drug applications. These compounds are valuable as synthetic intermediates due to their functionalities in forming metal complexes, designing catalysts, and exhibiting biological activities such as anticancer, antibacterial, and anti-inflammatory effects (Li et al., 2019).

Drug Development

Pyrazine derivatives have been subject to intense research for their pharmacological properties, including antiproliferative, anti-infective, cardiovascular, and nervous system effects. Some pyrazine derivatives have become clinically used drugs, underscoring their importance in medicinal chemistry and drug development (Doležal & Zítko, 2015).

Environmental Applications

The decomposition of air toxics, such as methyl tert-butyl ether (MTBE) in cold plasma reactors, demonstrates the environmental application of related research. Studies show the feasibility of using radio frequency plasma reactors for decomposing and converting MTBE, highlighting a method for environmental remediation (Hsieh et al., 2011).

Eigenschaften

IUPAC Name |

7-O-tert-butyl 3-O-ethyl 6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-3,7-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O4/c1-5-20-11(18)10-15-14-9-8-16(6-7-17(9)10)12(19)21-13(2,3)4/h5-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWBJXRJIWJHHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C2N1CCN(C2)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30680935 |

Source

|

| Record name | 7-tert-Butyl 3-ethyl 5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,7(8H)-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1215852-11-1 |

Source

|

| Record name | 7-tert-Butyl 3-ethyl 5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,7(8H)-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromo-2-(2,6-dichlorophenyl)oxazolo[5,4-c]pyridine](/img/structure/B597731.png)

![4-Oxaspiro[2.3]hexane](/img/structure/B597741.png)